5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine
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Overview
Description
5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with 3,4-dimethylphenyl and 3-(trifluoromethyl)phenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thienopyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in cellular processes. The exact pathways and targets can vary depending on the specific biological context and the functional groups present in the molecule .
Comparison with Similar Compounds
When compared to similar compounds, 5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(2,4-Dimethylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione: This compound shares similar phenyl and piperazinyl groups but differs in its core structure.
Pyrimidine derivatives: These compounds have a similar pyrimidine core but may vary in their substituents and biological activities.
Properties
Molecular Formula |
C25H23F3N4S |
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Molecular Weight |
468.5g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H23F3N4S/c1-16-6-7-18(12-17(16)2)21-14-33-24-22(21)23(29-15-30-24)32-10-8-31(9-11-32)20-5-3-4-19(13-20)25(26,27)28/h3-7,12-15H,8-11H2,1-2H3 |
InChI Key |
MNGCJNMRXZMWNP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)C |
Origin of Product |
United States |
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